molecular formula C25H19N3O4S B2801937 (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline CAS No. 301332-85-4

(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline

Cat. No. B2801937
CAS RN: 301332-85-4
M. Wt: 457.5
InChI Key: QSNWOOJBMWJETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline” is a chemical compound with the molecular formula C25H19N3O4S . It has a molecular weight of 457.5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Cognitive and Mood Disorder Research

A study by Zajdel et al. (2016) explored a series of compounds for their potential as 5-HT6 receptor antagonists, which are implicated in cognitive and mood disorders. Although the exact compound (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline was not specified, the research focused on related derivatives exhibiting potent and selective antagonist activity towards the 5-HT6 receptor. One derivative demonstrated notable pro-cognitive and antidepressant-like properties in vivo, suggesting potential applications of the compound in treating mood disorders and enhancing cognitive functions (Zajdel et al., 2016).

Chemical Synthesis and Methodology Development

Research on the chemical synthesis and applications of related 1,2-dihydroisoquinoline derivatives reveals various methodologies for constructing such compounds. For example, Yu and Wu (2010) reported a AgOTf-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, amines, and indoles, leading to the efficient synthesis of 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. This method provides a versatile approach to synthesizing a wide range of indole and isoquinoline-based compounds, which could include (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline (Yu & Wu, 2010).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of sulfonyl derivatives of 1,2-dihydroisoquinolines and 1,2-dihydroquinolines, such as those conducted by Sidorenko et al. (1979) and Kumar & Vijayakumar (2017), suggests potential applications in developing new therapeutic agents. Although these studies did not directly involve (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline, they highlight the broader context of research into sulfonyl derivatives of isoquinolines for antimicrobial and antioxidant applications (Sidorenko et al., 1979); (Kumar & Vijayakumar, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the available resources .

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c29-28(30)20-11-9-18(10-12-20)14-16-33(31,32)27-15-13-19-5-1-2-6-21(19)25(27)23-17-26-24-8-4-3-7-22(23)24/h1-17,25-26H/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWOOJBMWJETN-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline

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